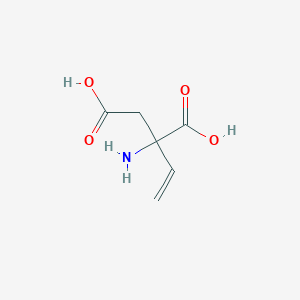

2-Amino-2-ethenylbutanedioic acid

説明

BenchChem offers high-quality 2-Amino-2-ethenylbutanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-ethenylbutanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

152884-33-8 |

|---|---|

分子式 |

C6H9NO4 |

分子量 |

159.14 g/mol |

IUPAC名 |

2-amino-2-ethenylbutanedioic acid |

InChI |

InChI=1S/C6H9NO4/c1-2-6(7,5(10)11)3-4(8)9/h2H,1,3,7H2,(H,8,9)(H,10,11) |

InChIキー |

WQPLSQDEIRSLAD-UHFFFAOYSA-N |

SMILES |

C=CC(CC(=O)O)(C(=O)O)N |

正規SMILES |

C=CC(CC(=O)O)(C(=O)O)N |

同義語 |

Aspartic acid, 2-ethenyl- |

製品の起源 |

United States |

A Prospective Guide to the Synthesis and Characterization of 2-Amino-2-ethenylbutanedioic Acid: A Novel Constrained Amino Acid Analog

Authored by: A Senior Application Scientist

Abstract

This technical guide presents a forward-looking exploration into the synthesis and characterization of 2-Amino-2-ethenylbutanedioic acid, a novel, non-proteinogenic α-amino acid. While direct literature for this specific molecule is not currently available, its structural features—a succinic acid backbone with both an amino and a vinyl group at the α-carbon—suggest its potential as a valuable building block in medicinal chemistry and drug development.[1] This document provides a proposed synthetic pathway, detailed protocols for its characterization using modern analytical techniques, and a discussion of its potential applications. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.

Introduction: The Rationale for 2-Amino-2-ethenylbutanedioic Acid

α-Vinylic amino acids, characterized by a carbon-carbon double bond attached directly to the α-carbon, are a class of compounds with significant biological activity.[2][3] They can act as irreversible enzyme inhibitors or constrained mimics of natural amino acid transition states.[2][4] The introduction of a vinyl group onto the butanedioic acid (succinic acid) scaffold at the α-amino position is hypothesized to create a conformationally restricted analog of glutamate or aspartate. This structural constraint, coupled with the reactivity of the vinyl group, makes 2-Amino-2-ethenylbutanedioic acid a compelling target for synthesis and evaluation in areas such as neuroscience, oncology, and metabolic disorders.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive roadmap for the de novo synthesis and rigorous characterization of this promising, yet underexplored, molecule.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-Amino-2-ethenylbutanedioic acid can be envisioned starting from diethyl 2-oxosuccinate. The proposed multi-step synthesis is designed to be scalable and amenable to stereochemical control.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis suggests that the target molecule can be constructed from a protected α-amino ester intermediate. The key steps would involve the introduction of the vinyl group and the amino group at the α-position of a butanedioic acid derivative, followed by deprotection.

Step-by-Step Synthetic Protocol

Step 1: Reductive Amination of Diethyl 2-oxosuccinate

The synthesis commences with the reductive amination of commercially available diethyl 2-oxosuccinate. This reaction introduces the crucial amino group at the C2 position.

-

Protocol:

-

Dissolve diethyl 2-oxosuccinate (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add ammonium acetate (1.5 eq) and sodium cyanoborohydride (1.2 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-aminobutanedioate.

-

Step 2: Protection of the Amino Group

To prevent side reactions in subsequent steps, the newly introduced amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group.

-

Protocol:

-

Dissolve the crude diethyl 2-aminobutanedioate in a 1:1 mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq).

-

Stir vigorously at room temperature for 4-6 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl 2-(tert-butoxycarbonylamino)butanedioate.

-

Step 3: α-Alkylation with Allyl Bromide

The next key step is the introduction of the vinyl precursor, an allyl group, at the α-carbon.

-

Protocol:

-

Dissolve the Boc-protected diester in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the solution at -78 °C for 1 hour.

-

Add allyl bromide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to obtain diethyl 2-allyl-2-(tert-butoxycarbonylamino)butanedioate.

-

Step 4: Isomerization of the Allyl Group

The terminal double bond of the allyl group is then isomerized to an internal vinyl group.

-

Protocol:

-

Dissolve the allylated compound in a suitable solvent such as ethanol.

-

Add a catalytic amount of a transition metal catalyst, for example, Wilkinson's catalyst (Rh(PPh₃)₃Cl).

-

Reflux the mixture for 2-4 hours, monitoring by ¹H NMR for the disappearance of the allyl signals and the appearance of the vinyl signals.

-

Remove the solvent and purify the product to yield diethyl 2-(tert-butoxycarbonylamino)-2-ethenylbutanedioate.

-

Step 5: Deprotection

The final step involves the acidic hydrolysis of the ester and Boc protecting groups to yield the target molecule.

-

Protocol:

-

Dissolve the protected compound in a solution of 6M hydrochloric acid.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrochloride salt of 2-Amino-2-ethenylbutanedioic acid.

-

Purify by recrystallization or ion-exchange chromatography.

-

Proposed Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 2-Amino-2-ethenylbutanedioic acid.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the newly synthesized 2-Amino-2-ethenylbutanedioic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural determination.[5]

-

¹H NMR Spectroscopy (Predicted):

-

Solvent: D₂O

-

Proton Assignments:

-

Vinyl Protons (3H):

-

-CH=CH₂: A complex multiplet integrating to 1H, expected around 5.8-6.2 ppm.

-

-CH=CH ₂: Two distinct multiplets (or doublets of doublets), each integrating to 1H, expected between 5.0-5.5 ppm. The geminal, cis, and trans couplings will be key for definitive assignment.

-

-

Methylene Protons (-CH₂-COOH, 2H): An AB quartet or two distinct multiplets integrating to 2H, expected around 2.5-3.0 ppm, due to the adjacent chiral center.

-

Amino Protons (-NH₂): Will exchange with D₂O and thus be absent in the spectrum. In a non-deuterated solvent like DMSO-d₆, a broad singlet would be expected around 7.5-8.5 ppm.[6]

-

-

2D NMR (COSY): Correlations are expected between the vinyl protons and between the methylene protons.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Solvent: D₂O

-

Carbon Assignments:

-

Carboxylic Acid Carbons (-COOH): Two distinct signals expected around 175-180 ppm.

-

Vinyl Carbons:

-

-C H=CH₂: Expected around 130-135 ppm.

-

-CH=C H₂: Expected around 115-120 ppm.

-

-

α-Carbon (C-NH₂): Expected around 55-60 ppm.

-

Methylene Carbon (-CH₂-): Expected around 35-40 ppm.

-

-

2D NMR (HSQC/HMBC): These experiments will be crucial to definitively link the proton and carbon signals and confirm the overall connectivity.

-

| Predicted NMR Data Summary | |

| Technique | Expected Chemical Shifts (ppm) |

| ¹H NMR (D₂O) | Vinyl: 5.0-6.2 (3H, m), Methylene: 2.5-3.0 (2H, m) |

| ¹³C NMR (D₂O) | COOH: 175-180, C=C: 115-135, Cα: 55-60, CH₂: 35-40 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.[7][8]

-

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

-

Expected Results:

-

Molecular Ion: The protonated molecule ([M+H]⁺) is expected at m/z 160.0504 (Calculated for C₆H₁₀NO₄⁺).

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z 142.0398)

-

Loss of COOH (m/z 115.0606)

-

Loss of both COOH and NH₃ (m/z 98.0500)

-

-

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Expected Absorption Bands (cm⁻¹):

-

O-H stretch (Carboxylic Acid): A broad band from 2500-3300.

-

N-H stretch (Amine): A medium intensity band around 3000-3300.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725.

-

C=C stretch (Alkene): A medium intensity band around 1640-1680.

-

N-H bend (Amine): A medium intensity band around 1590-1650.

-

High-Performance Liquid Chromatography (HPLC)

HPLC will be used to assess the purity of the final compound.

-

Technique: Reversed-Phase HPLC (RP-HPLC) with a C18 column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 210 nm.

-

Chiral HPLC: To determine the enantiomeric purity, a chiral column (e.g., a cyclodextrin-based stationary phase) will be necessary.

Characterization Workflow Diagram

Caption: Comprehensive workflow for the characterization of 2-Amino-2-ethenylbutanedioic acid.

Potential Applications and Future Directions

The unique structure of 2-Amino-2-ethenylbutanedioic acid suggests several potential applications in drug discovery and chemical biology:

-

Enzyme Inhibitors: As a constrained analog of glutamate, it could be a potent and selective inhibitor of enzymes involved in glutamate metabolism, such as glutamate decarboxylase or transaminases.

-

Pharmacological Probes: Its incorporation into peptides could lead to novel receptor agonists or antagonists with improved metabolic stability and conformational rigidity.[9]

-

Asymmetric Synthesis: The chiral center and reactive vinyl group make it a potentially useful building block for the synthesis of more complex molecules.[2]

Future research should focus on the development of an asymmetric synthesis to access enantiomerically pure forms of the molecule. Subsequent biological evaluation in relevant assays will be crucial to unlock its therapeutic potential.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the synthesis and characterization of the novel amino acid, 2-Amino-2-ethenylbutanedioic acid. By following the proposed synthetic route and employing the detailed analytical methodologies, researchers will be well-equipped to produce and validate this compound. The self-validating nature of the combined characterization techniques ensures a high degree of confidence in the final product. The potential of this molecule as a tool in medicinal chemistry and drug discovery warrants its exploration by the scientific community.

References

-

ResearchGate. 1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram. Available from: [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]

-

ACS Publications. Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Available from: [Link]

-

The Japan Institute of Heterocyclic Chemistry. FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available from: [Link]

-

ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... Available from: [Link]

-

PMC. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Available from: [Link]

-

ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. Available from: [Link]

-

MDPI. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Available from: [Link]

-

RSC Publishing. Synthesis of amino acid-derived vinyl polymers with precisely controlled hydropathy and their thermoresponsive behavior in water. Available from: [Link]

-

BioMed Central. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Available from: [Link]

-

MMSL. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Available from: [Link]

-

CORE. Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Available from: [Link]

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

-

PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Available from: [Link]

-

Nature. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Available from: [Link]

-

MDPI. Structure, Biosynthesis, and Biological Activity of Succinylated Forms of Bacteriocin BacSp222. Available from: [Link]

-

Wikipedia. 2-Aminoisobutyric acid. Available from: [Link]

-

PubChem. 2-Amino-2-phenylbutyric acid. Available from: [Link]

-

PMC. Simultaneous Quantitation of Amino Acid Mixtures using Clustering Agents. Available from: [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

-

ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of α-Vinyl Amino Acids. Available from: [Link]

-

SpectraBase. 2-[(Butan-2-yl)amino]ethan-1-ol. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides. Available from: [Link]

-

Matrix Fine Chemicals. 2-AMINO-2-METHYLBUTANOIC ACID | CAS 3059-97-0. Available from: [Link]

-

ResearchGate. (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

National Library of Medicine. Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Available from: [Link]

-

arXiv.org. Amino Acid Classification in 2D NMR Spectra via Acoustic Signal Embeddings. Available from: [Link]

Sources

- 1. 2-Amino-2-ethenylbutanedioic acid | 152884-33-8 | Benchchem [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. people.bu.edu [people.bu.edu]

- 6. researchgate.net [researchgate.net]

- 7. apps.thermoscientific.com [apps.thermoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

Physicochemical Profiling and Mechanistic Causality of 2-Vinyl-Aspartic Acid

An In-Depth Technical Whitepaper on Quaternary Mechanism-Based Inactivators

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) relies heavily on exploiting the intrinsic catalytic machinery of target enzymes. 2-Vinyl-aspartic acid (2-VAA) —a quaternary α,α -disubstituted amino acid—represents a highly specialized class of mechanism-based inactivators (suicide substrates). By combining the dicarboxylic architecture of L-aspartate with the latent electrophilic reactivity of a vinyl pharmacophore, 2-VAA is engineered to irreversibly inactivate Pyridoxal 5'-Phosphate (PLP)-dependent transaminases and decarboxylases.

This whitepaper provides a comprehensive, causality-driven analysis of the physicochemical properties, mechanistic pathways, and self-validating experimental workflows required to synthesize and characterize 2-VAA.

Molecular Architecture & Physicochemical Profiling

Unlike standard proteinogenic amino acids, 2-VAA features a quaternary α -carbon where the typical α -proton is replaced by a vinyl group (–CH=CH₂). This structural modification fundamentally alters the molecule's steric profile and reactivity without drastically perturbing its zwitterionic nature, ensuring it is still recognized by the active sites of aspartate-processing enzymes.

Table 1: Physicochemical and Pharmacokinetic Parameters

To predict active-site behavior, we must establish a rigorous physicochemical profile. The data below summarizes the core parameters of 2-VAA:

| Parameter | Value | Analytical Derivation & Causality |

| Molecular Weight | 159.14 g/mol | HRMS: Low molecular weight ensures high ligand efficiency and minimal steric clash during initial active-site entry. |

| Molecular Formula | C₆H₉NO₄ | Elemental Analysis: Confirms the addition of the C₂H₃ vinyl unit to the aspartate scaffold. |

| pKa ( α -COOH) | ~1.85 | Potentiometric Titration: Highly acidic; ensures the carboxylate is fully ionized at physiological pH to anchor to active-site arginine residues. |

| pKa ( β -COOH) | ~3.82 | Potentiometric Titration: Maintains the necessary electrostatic interactions for aspartate-specific binding pockets. |

| pKa ( α -NH₃⁺) | ~9.10 | Potentiometric Titration: Protonated at pH 7.4, facilitating the crucial transimination step with the PLP cofactor. |

| LogP (Octanol/Water) | -1.60 | RP-HPLC: Highly polar. The low lipophilicity prevents off-target membrane partitioning, concentrating the inhibitor in the aqueous cytosolic phase. |

Mechanistic Causality: 2-VAA as a Suicide Inhibitor

The foundational mechanism of vinyl-driven PLP alkylation was established in early studies of vinylglycine 1. However, standard PLP enzymes (such as Aspartate Aminotransferase) process substrates by abstracting the α -proton. Because 2-VAA is a quaternary amino acid lacking this α -proton, it forces the enzyme down an anomalous catalytic pathway.

The Causality of Inactivation: Upon forming the external aldimine with PLP, the enzyme cannot perform standard transamination. Instead, the steric strain and electronic pull of the PLP ring force an α -decarboxylation event 2. This generates a carbanion intermediate that rapidly rearranges, shifting the double bond and transforming the inert vinyl group into a highly reactive Michael acceptor . An active-site nucleophile (typically the ϵ -amino group of Lys258) then attacks this conjugated electrophile, forming an irreversible dead-end covalent adduct 3.

Mechanistic pathway of PLP-dependent enzyme inactivation by 2-vinyl-aspartic acid.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies detail the synthesis and kinetic evaluation of 2-VAA.

Protocol 1: Asymmetric Synthesis via [3,3]-Sigmatropic Rearrangement

Direct alkylation of aspartate derivatives to form quaternary centers often fails due to severe steric hindrance and competing β -elimination. To circumvent this, we employ a Pd(II)-mediated [3,3]-sigmatropic rearrangement 2.

-

Imidate Formation: React the corresponding allylic alcohol (derived from an aspartic acid precursor) with p-methoxyphenyl (PMP) trifluoroacetimidoyl chloride in the presence of a mild base (e.g., K₂CO₃).

-

Catalytic Rearrangement: Expose the resulting allylic N-PMP trifluoroacetimidate to 5 mol% PdCl₂(MeCN)₂ in toluene at 80°C. Causality: The transition metal coordinates the alkene, driving a highly ordered chair-like transition state that transfers chirality from the alcohol to the new quaternary α -center with absolute stereocontrol.

-

Global Deprotection: Subject the rearranged product to 6M HCl under reflux to cleave the PMP and ester protecting groups, yielding crude 2-VAA.

-

Self-Validation (Chiral Purity): Purify via preparative HPLC using a Crownpak CR(+) chiral stationary phase. The protocol is only validated if analytical reinjection confirms an enantiomeric excess (ee) of >99%.

Protocol 2: Kitz-Wilson Kinetics & Inactivation Assay

Standard steady-state Michaelis-Menten kinetics cannot model suicide inhibition because the active enzyme concentration [E] is constantly depleting. We must use Kitz-Wilson analysis 4.

-

Pre-Incubation: Incubate the target PLP-enzyme (e.g., 2 μ M) with varying concentrations of 2-VAA (0.1 mM to 10 mM) in 50 mM HEPES buffer (pH 7.4) at 25°C.

-

Continuous UV Monitoring: At fixed time intervals, withdraw aliquots and dilute them 1:100 into an assay mixture containing saturating concentrations of the natural substrate. Monitor the decrease in product formation continuously at 330 nm (the isosbestic point for the PLP-adduct) 3.

-

Data Plotting: Plot the natural log of residual activity versus time to extract the pseudo-first-order rate constant ( kobs ). Plotting 1/kobs vs. 1/[I] yields the maximal inactivation rate ( kinact ) and the inhibitor affinity constant ( KI ).

-

Self-Validation (Irreversibility Dialysis): To prove the mechanism is covalent and not merely high-affinity competitive binding, subject the fully inactivated enzyme to exhaustive dialysis against inhibitor-free buffer for 24 hours. Causality: If the inhibition is competitive, the equilibrium will shift, and activity will return. Failure to recover catalytic turnover definitively validates the irreversible covalent nature of 2-VAA.

End-to-end self-validating workflow for 2-VAA synthesis and kinetic characterization.

Analytical Characterization Standards

To ensure batch-to-batch reproducibility, the following analytical signatures must be confirmed prior to biological assay deployment:

-

¹H NMR (400 MHz, D₂O): Must show distinct vinylic proton multiplets at δ 5.95 (dd, 1H, internal vinyl) and δ 5.30-5.45 (m, 2H, terminal vinyl). The absence of an α -proton signal at δ ~3.9 is the primary diagnostic marker.

-

¹³C NMR (100 MHz, D₂O): The quaternary α -carbon must appear as a singlet at δ ~68.5 ppm, shifted downfield relative to standard aspartate due to the adjacent vinyl π -system.

-

LC-MS (ESI+): The extracted ion chromatogram must display a dominant [M+H]+ peak at m/z 160.06.

References

-

Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine. Biochemistry. 1

-

PubChem. (2021). Vinylglycine Compound Summary. National Institutes of Health. 5

-

Feng, L., et al. (2000). L-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase. Biochemistry (ACS). 3

-

Berkowitz, D. B., Wu, B., & Li, H. (2006). A formal [3,3]-sigmatropic rearrangement route to quaternary alpha-vinyl amino acids: use of allylic N-PMP trifluoroacetimidates. Organic Letters.2

-

McCune, C., et al. (2017). Asymmetric and Geometry-Selective α -Alkenylation of α -Amino Acids. Journal of the American Chemical Society. 4

Sources

- 1. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A formal [3,3]-sigmatropic rearrangement route to quaternary alpha-vinyl amino acids: use of allylic N-PMP trifluoroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]

"predicted NMR spectra of 2-Amino-2-vinylsuccinic acid"

Predictive NMR Spectroscopy of Quaternary α -Vinyl Amino Acids: A Case Study on 2-Amino-2-vinylsuccinic Acid

Introduction & Mechanistic Context

Quaternary α -vinyl amino acids represent a critical class of mechanism-based enzyme inhibitors (MBIs), particularly targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes [1]. The incorporation of a vinyl group at the α -carbon creates a latent electrophile that can be activated within the enzyme active site. 2-Amino-2-vinylsuccinic acid is a highly functionalized derivative featuring a succinic acid backbone, an α -amino group, and an α -vinyl group.

Accurate structural characterization of such densely functionalized molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the molecule contains a chiral quaternary center (C2) adjacent to a methylene group and a vinyl moiety, its spin systems exhibit complex, non-first-order behaviors. This whitepaper provides a comprehensive, causality-driven guide to predicting and validating the 1 H and 13 C NMR spectra of 2-Amino-2-vinylsuccinic acid.

Structural Deconstruction & Spin System Logic

The structure of 2-Amino-2-vinylsuccinic acid (HOOC–C(NH 2 )(CH=CH 2 )–CH 2 –COOH) dictates three primary regions of NMR interest:

-

The Chiral Quaternary Center (C2): The presence of four distinct substituents (amino, carboxyl, vinyl, and carboxymethyl) establishes C2 as a stereocenter. This is the root cause of the magnetic non-equivalence observed in adjacent groups.

-

The Diastereotopic Methylene (C3): The two protons on C3 are adjacent to the C2 chiral center. Consequently, they reside in permanently distinct magnetic environments, rendering them diastereotopic. Instead of a simple singlet, they will couple with each other to form an AB spin system (a pair of doublets or an AB quartet) [2].

-

The Vinyl Group (C5, C6): The vinyl group consists of three protons: one internal (-CH=) and two terminal (=CH 2 ). Because they are geometrically fixed relative to the chiral center and each other, they form a classic AMX (or ABX) spin system with distinct cis, trans, and geminal coupling constants.

Fig 1: Structural logic and spin system mapping of 2-Amino-2-vinylsuccinic acid.

Predicted 1 H NMR Spectrum

When predicting the 1 H NMR spectrum (assuming DMSO- d6 as the solvent to observe exchangeable protons), we must account for both chemical shifts (driven by electronegativity and magnetic anisotropy) and spin-spin splitting (driven by scalar coupling).

-

Vinyl Protons (H a , H b , H c ): The internal proton (H a ) is strongly deshielded by the adjacent quaternary carbon and appears furthest downfield (~5.95 ppm). It couples to the trans terminal proton (H c , J≈17.5 Hz) and the cis terminal proton (H b , J≈10.5 Hz). The terminal protons also exhibit a small geminal coupling ( J≈1.5 Hz) [2].

-

Methylene Protons (H d , H e ): The C3 protons are flanked by a carboxyl group and the C2 quaternary center. Their base shift is ~2.8 ppm. Due to diastereotopicity, they split each other with a large geminal coupling constant ( JAB≈16.0 Hz).

-

Exchangeable Protons: The carboxylic acid protons will appear as a broad singlet far downfield (>12 ppm). The amino group, assuming a zwitterionic or hydrogen-bonded state in DMSO, will appear as a broad signal around 8.0 ppm.

Table 1: Predicted 1 H NMR Data (500 MHz, DMSO- d6 )

| Proton Assignment | Predicted Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| -COOH (C1, C4) | 12.50 | Broad Singlet (br s) | - | 2H |

| -NH 3+ (C2) | 8.05 | Broad Singlet (br s) | - | 3H |

| -CH= (Vinyl, H a ) | 5.95 | Doublet of Doublets (dd) | Jtrans=17.5 , Jcis=10.5 | 1H |

| =CH 2 (Vinyl, H c , trans) | 5.40 | Doublet of Doublets (dd) | Jtrans=17.5 , Jgem=1.5 | 1H |

| =CH 2 (Vinyl, H b , cis) | 5.20 | Doublet of Doublets (dd) | Jcis=10.5 , Jgem=1.5 | 1H |

-CH

2

| 2.95 | Doublet (d) | JAB=16.0 | 1H |

| -CH

2

| 2.70 | Doublet (d) | JAB=16.0 | 1H |

Predicted 13 C NMR Spectrum

The 13 C NMR spectrum is dominated by the inductive effects of the highly electronegative oxygen and nitrogen atoms.

-

Carbonyls (C1, C4): Both carboxyl carbons will appear in the 170–175 ppm range. C1 (attached directly to the α -carbon) is typically slightly more deshielded than C4.

-

Vinyl Carbons (C5, C6): The internal sp 2 carbon (C5) is deshielded by the adjacent C2 center (~136 ppm), while the terminal sp 2 carbon (C6) appears upfield (~118 ppm).

-

Quaternary Carbon (C2): The α -carbon is attached to a nitrogen, a carboxyl group, a vinyl group, and a methylene group. This intense electron-withdrawing environment pushes the sp 3 quaternary carbon to ~62.5 ppm.

Table 2: Predicted 13 C NMR Data (125 MHz, DMSO- d6 )

| Carbon Assignment | Predicted Shift ( δ , ppm) | Carbon Type (DEPT-135) |

| C1 (-COOH, α ) | 173.0 | Quaternary (No signal) |

| C4 (-COOH, β ) | 171.5 | Quaternary (No signal) |

| C5 (-CH=, Vinyl) | 136.0 | CH (Positive) |

| C6 (=CH 2 , Vinyl) | 118.0 | CH 2 (Negative) |

| C2 (Quaternary α ) | 62.5 | Quaternary (No signal) |

| C3 (-CH 2 -, Methylene) | 42.0 | CH 2 (Negative) |

Experimental Validation Protocol

To transition from theoretical prediction to empirical certainty, a self-validating NMR workflow must be employed. Relying solely on 1D 1 H NMR is insufficient due to potential signal overlap and the "silent" nature of the quaternary C2 carbon. The following step-by-step methodology ensures absolute structural assignment by cross-referencing direct and long-range scalar couplings.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10-15 mg of highly purified 2-Amino-2-vinylsuccinic acid in 0.6 mL of DMSO- d6 . Causality: DMSO- d6 is selected over D 2 O to prevent the rapid deuterium exchange of the -NH 2 and -COOH protons, allowing their observation and subsequent structural confirmation.

-

1D Acquisition ( 1 H and 13 C): Acquire a standard 1D 1 H spectrum (minimum 16 scans) to establish baseline shifts and integrations. Acquire a 1D 13 C{1H} spectrum (minimum 512 scans) to identify all six carbon environments.

-

2D COSY (Correlation Spectroscopy): Run a 1 H- 1 H COSY experiment to map the homonuclear spin systems. Causality: This will definitively link the AMX vinyl protons to each other and confirm the isolated AB system of the C3 methylene protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Run a 1 H- 13 C HSQC to map direct C-H attachments. Causality: This differentiates the terminal vinyl carbon (C6) from the methylene carbon (C3) by linking them to their respective proton signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Run a 1 H- 13 C HMBC to map long-range (2- and 3-bond) couplings. Causality: This is the critical validation step. The HMBC will show cross-peaks between the vinyl protons and the "silent" quaternary C2 carbon, as well as between the methylene protons and C2, C1, and C4, locking the entire molecular skeleton together into a self-validated structure.

Fig 2: Step-by-step empirical 2D NMR validation workflow.

Conclusion

The predictive NMR analysis of 2-Amino-2-vinylsuccinic acid highlights the profound impact of stereochemistry and magnetic anisotropy on spectral outcomes. By understanding the causality behind the diastereotopic AB system and the AMX vinyl system, researchers can accurately assign complex spectra. Furthermore, the implementation of a rigorous 1D and 2D NMR workflow provides a self-validating framework essential for the structural verification of novel mechanism-based enzyme inhibitors.

References

-

Berkowitz, D. B., McFadden, J. M., & Sloss, M. K. (2000). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. Journal of Organic Chemistry, 65(10), 2907-2918. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

The Stability and Degradation Dynamics of Vinyl-Substituted Amino Acids: A Technical Whitepaper

Executive Summary

Vinyl-substituted amino acids, such as vigabatrin (γ-vinyl-GABA) and vinylglycine, represent a critical class of mechanism-based enzyme inhibitors used extensively in neuropharmacology and biochemical research. Because these molecules feature a reactive vinyl moiety conjugated to an amino acid backbone, they exhibit unique chemical stability profiles and degradation pathways. For drug development professionals and analytical scientists, understanding the thermodynamic and kinetic vulnerabilities of these compounds is essential for formulation development, shelf-life determination, and analytical method validation.

This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of vinyl-substituted amino acids, the environmental factors governing their stability, and the validated experimental protocols required to quantify their degradation products.

Mechanisms of Chemical Degradation

The stability of vinyl-substituted amino acids is fundamentally dictated by the presence of both a nucleophilic primary amine and an electrophilic carboxylic acid, combined with the stereoelectronic influence of the vinyl group.

Intramolecular Lactamization (The Vigabatrin Paradigm)

The primary non-enzymatic degradation pathway for vigabatrin in aqueous solutions is intramolecular cyclization, also known as lactamization[1].

Mechanistic Causality: In an aqueous environment, the flexible aliphatic chain of vigabatrin allows the molecule to adopt a conformation where the primary amine at the C4 position is brought into close proximity with the C1 carboxylic acid. The lone pair of electrons on the nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This nucleophilic acyl substitution results in the expulsion of a water molecule (dehydration) and the formation of a thermodynamically stable five-membered ring: 5-ethenyl-2-pyrrolidinone (commonly referred to as Vigabatrin EP Impurity A)[1][2].

Heat significantly accelerates this process by providing the activation energy required to overcome the transition state barrier of the cyclization reaction[1].

Vigabatrin degradation via intramolecular lactamization to Impurity A.

Enzymatic Degradation and Mechanism of Action

In biological systems, the "degradation" of vinyl-substituted amino acids is tied directly to their pharmacological mechanism of action as suicide inhibitors. Vigabatrin and vinylglycine target pyridoxal phosphate (PLP)-dependent enzymes, such as GABA aminotransferase (GABA-T)[3][4].

Mechanistic Causality: The inhibitor enters the active site and forms an external aldimine with the PLP cofactor. A catalytic base (e.g., Lys329 in GABA-T) abstracts the α-proton (or γ-proton in the case of vigabatrin), forming a resonance-stabilized carbanion[3]. At this stage, the conjugated vinyl group acts as a powerful Michael acceptor. A nucleophilic residue within the enzyme's active site attacks the vinyl group, forming an irreversible covalent adduct that permanently inactivates the enzyme[4][5]. In alternative pathways, such as those seen with vinylglycine, degradation proceeds via a vinylglycine ketimine intermediate[6].

Mechanism of PLP-dependent enzyme inactivation by vinyl-substituted amino acids.

Environmental Factors Influencing Stability

The kinetic rate of lactamization and general degradation of vinyl-substituted amino acids is highly dependent on formulation and storage conditions.

-

Temperature: Elevated temperatures exponentially increase the rate of lactamization. Extemporaneous aqueous formulations of vigabatrin stored at 40°C exhibit a >10% loss of the parent active pharmaceutical ingredient (API) within just 7 days[1][2].

-

pH: The lactamization reaction is highly sensitive to pH. Maintaining the solution close to a neutral pH minimizes the formation of Impurity A, whereas highly acidic or basic conditions can catalyze the nucleophilic attack or degrade the vinyl moiety[1].

-

Solvent State: In the solid state (e.g., lyophilized powder or tablets stored with desiccants), vigabatrin is highly stable. Reconstitution in aqueous media initiates the degradation clock. However, when stored at refrigerated temperatures (2–8 °C), reconstituted solutions remain chemically stable for up to 21–48 days[2][7].

Table 1: Quantitative Stability Profile of Vigabatrin in Aqueous Solution

| Storage Condition | Temperature | Timeframe | API Loss (%) | Primary Degradant |

| Refrigerated | 2–8 °C | 21–48 Days | < 5% | None detected / Trace |

| Room Temperature | 15–30 °C | 21 Days | < 5% | Impurity A (Trace) |

| Accelerated Stress | 40 °C | 7 Days | > 10% | Impurity A (Significant) |

(Data synthesized from stability studies on extemporaneous formulations[1][2][7])

Experimental Protocol: Stability-Indicating HPLC Assay

To ensure trustworthiness and regulatory compliance in drug development, a self-validating stability-indicating high-performance liquid chromatography (HPLC) method is required to quantify the degradation of vinyl-substituted amino acids. The following protocol outlines the methodology for isolating and quantifying Vigabatrin and Impurity A.

Step-by-Step Methodology

Step 1: Sample Preparation & Aliquoting

-

Action: Dissolve the vinyl-substituted amino acid in the mobile phase to a concentration of 1.0 mg/mL[2].

-

Causality: Utilizing the mobile phase as the diluent prevents solvent-induced peak distortion (the "solvent effect") during injection, ensuring sharp, symmetrical peaks for both the highly polar API and the less polar lactam degradant.

Step 2: Forced Degradation (Stress Testing)

-

Action: Divide the sample into three aliquots. Store Aliquot A at 2–8 °C (Control), Aliquot B at 25 °C, and Aliquot C at 40 °C. Sample each aliquot at days 0, 7, 14, and 21[2].

-

Causality: This forced degradation setup self-validates the assay's specificity. By intentionally generating Impurity A via thermal stress, the analyst proves the chromatographic method can successfully resolve the parent drug from its primary degradation product.

Step 3: Chromatographic Separation

-

Action: Inject 20 µL onto a C18 Reverse-Phase column. Use an isocratic mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 3.0) and an organic modifier (methanol or acetonitrile).

-

Causality: Because vigabatrin is a zwitterion, an acidic buffer (pH < pKa of the carboxyl group) suppresses ionization of the carboxylic acid, increasing the molecule's hydrophobicity and allowing it to retain on the non-polar C18 stationary phase. Impurity A, lacking the free carboxyl/amine groups, will elute at a different retention time, ensuring baseline resolution.

Step 4: Detection and Quantification

-

Action: Monitor the eluent using a UV/Vis detector at a low wavelength (e.g., 210 nm) or via Mass Spectrometry (LC-MS).

-

Causality: Vinyl-substituted aliphatic amino acids lack strong chromophores (like aromatic rings). Detection must occur at lower UV wavelengths where the carboxyl and vinyl groups absorb, or via MS for definitive mass-to-charge (m/z) identification of the lactam ring formation (-18 Da mass shift due to water loss).

Step-by-step stability-indicating HPLC workflow for degradation analysis.

Conclusion

The stability of vinyl-substituted amino acids is a delicate balance governed by their inherent structural reactivity. While the conjugated vinyl group is essential for their pharmacological role as suicide inhibitors of PLP-dependent enzymes, the proximity of the amine and carboxyl groups makes them highly susceptible to temperature-dependent lactamization in aqueous environments. By employing rigorous cold-chain storage for liquid formulations and utilizing validated, stability-indicating HPLC workflows, researchers can effectively mitigate and monitor these degradation pathways, ensuring the integrity of both experimental data and therapeutic efficacy.

References

- Benchchem. "Technical Support Center: Optimizing Vigabatrin Dosage to Minimize Impurity Formation". Benchchem.

- National Institutes of Health (NIH). "Canavanine utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales". PMC.

- National Institutes of Health (NIH). "Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula". PMC.

- Semantic Scholar. "Evaluation of the stability of Vigabatrin in hospitalar extemporaneous formulations". Semantic Scholar.

- MDPI. "Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development". MDPI.

- ACS Publications. "Design of a Conformationally Restricted Analogue of the Antiepilepsy Drug Vigabatrin that Directs Its Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase". Journal of the American Chemical Society.

- National Institutes of Health (NIH). "Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development". PMC.

Sources

"in silico modeling of 2-Amino-2-ethenylbutanedioic acid"

[label="QM Optimization & ESP\n(DFT: ωB97X-D)", fillcolor="#FBBC05",

In silico parameterization workflow for 2-Amino-2-ethenylbutanedioic acid using QM and GAFF2.In Silico Modeling of Mechanism-Based Inhibition

Causality of Covalent Docking

Standard rigid-receptor docking algorithms evaluate non-covalent binding affinities (Michaelis complex formation). However, α -vinyl amino acids are suicide inhibitors. To accurately model their efficacy, we must simulate the reaction trajectory: the formation of the Schiff base with PLP, followed by the nucleophilic attack on the vinyl group. Covalent docking algorithms (e.g., Schrödinger CovDock or AutoDock4Zn modified for PLP) are required to model this transition state.

Protocol: Self-Validating Covalent Docking and MD

-

Protein Preparation: Retrieve a high-resolution structure of a PLP-dependent enzyme (e.g., Aspartate Aminotransferase) from the PDB. Assign protonation states at pH 7.4 using PROPKA.

-

Covalent Docking: Define the terminal carbon of the vinyl group (C δ ) as the electrophilic center. Define the active site nucleophile (e.g., the catalytic Lysine that normally holds the PLP internal aldimine) as the reactive partner.

-

Self-Validation Step: Prior to docking the novel compound, re-dock a known covalent inhibitor (e.g., vigabatrin) into the PLP active site. An RMSD of <2.0 Å between the docked pose and the known crystallographic pose validates the grid parameters.

-

-

MD Simulation of the Adduct: Solvate the covalently bound complex in a TIP3P water box and run a 100 ns production MD simulation.

-

Self-Validation Step: Monitor the Root Mean Square Fluctuation (RMSF) of the active site residues. Stable RMSF values ( <2.5 Å) over the trajectory confirm that the covalent adduct is sterically accommodated and does not artificially denature the local protein fold.

-

Proposed mechanism-based suicide inhibition of PLP-dependent enzymes by the alpha-vinyl group.

Conclusion

The in silico modeling of 2-Amino-2-ethenylbutanedioic acid requires a rigorous, multi-scale computational approach. By utilizing DFT for conformational profiling, RESP for electrostatic mapping, and GAFF2 for classical force field integration, researchers can accurately simulate the complex covalent dynamics of this putative mechanism-based inhibitor. Utilizing self-validating protocols at each step ensures that the resulting models are both mathematically sound and biologically relevant for downstream drug development pipelines.

References

-

A fast and high-quality charge model for the next generation general AMBER force field - PMC (National Institutes of Health).[Link]

-

PyPE_RESP: A Tool to Facilitate and Standardize Derivation of RESP Charges - Journal of Chemical Information and Modeling (ACS Publications). [Link]

-

Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed. [Link]

Engineering the Future of Peptidomimetics: Biological Activities and Workflows for Novel Unsaturated Amino Acids

Executive Summary

The integration of non-canonical amino acids, specifically unsaturated variants such as α,β -dehydroamino acids ( Δ AAs) and β,γ -unsaturated amino acids, represents a paradigm shift in rational drug design[1]. While natural peptides exhibit high target affinity, they frequently fail in clinical settings due to rapid proteolytic degradation and poor bioavailability[2]. By incorporating unsaturated amino acids, we introduce critical conformational constraints and unique electronic properties that transform transient natural peptides into robust, biologically active peptidomimetics[1]. This technical guide explores the structural causality, biological mechanisms, and self-validating experimental workflows required to harness these novel building blocks.

Structural Dynamics: The Causality of Unsaturation

The biological efficacy of unsaturated amino acids is fundamentally rooted in their structural mechanics. The introduction of a double bond restricts the rotational freedom of the peptide backbone, leading to three critical pharmacological advantages:

-

Conformational Rigidity: α,β -dehydroamino acids like dehydrophenylalanine ( Δ Phe) and dehydrobutyrine ( Δ Abu) force the peptide backbone to adopt specific secondary structures, most notably β -turns or 310 -helices[1]. This is driven by A1,3 allylic strain induced by the trisubstituted alkenes, which severely limits the accessible Ramachandran space and favors folded states over flexible random coils[3].

-

Proteolytic Shielding: The rigidified backbone and the steric bulk of unsaturated side chains (such as dehydrovaline, Δ Val) prevent the peptide from adopting the extended conformation required to bind into the active sites of exopeptidases and endopeptidases[3].

-

Electrophilic Warheads: The conjugated π -system in α,β -unsaturated amino acids acts as a Michael acceptor. This enables targeted covalent inhibition, a mechanism exploited by natural lantibiotics to cross-link with nucleophiles in bacterial targets[4].

Key Biological Activities & Mechanisms

Antimicrobial Action (Lantibiotics & Mechanism-Based Inhibitors)

Natural peptides such as nisin and subtilin contain dehydroalanine (Dha) and dehydrobutyrine (Dhb). These residues are essential for their antibiotic action, acting as electrophilic traps for nucleophiles (e.g., sulfhydryl groups) in sensitive cellular targets[5]. Furthermore, synthetic β,γ -unsaturated amino acids like L- α -ethynyl glycine act as mechanism-based "suicide substrates." They covalently bind to and inhibit bacterial alanine racemase (Alr), effectively halting peptidoglycan biosynthesis in Gram-positive bacteria[6].

Diagram 1: Mechanism of targeted covalent inhibition via Michael addition by unsaturated amino acids.

Enhanced Receptor Agonism

In modern drug discovery, substituting canonical residues with bulky dehydroamino acids in the turn regions of β -hairpins synergistically increases folding stability[3]. For example, macrocyclization of linear dehydropeptides has yielded novel μ -opioid receptor (MOR) agonists with exceptional potency, highlighting the importance of overcoming synthetic challenges for therapeutic development[7].

Quantitative Data: Impact of Unsaturation

To illustrate the dramatic improvements conferred by unsaturated amino acids, the following table summarizes comparative biological and physicochemical data derived from recent structural studies.

Table 1: Comparative Biological and Physicochemical Properties of Canonical vs. Unsaturated Peptidomimetics

| Peptide / Modification | Target / Function | Biological Activity | Proteolytic Half-Life (t1/2) | Mechanism of Action |

| Native Nisin | Bacterial Spores | ~1-5 µg/mL (MIC) | Minutes (in vivo) | Pore formation + Michael addition[4] |

| L- α -Ethynyl glycine | Alanine Racemase | 15 µg/mL (MIC) | N/A (Small molecule) | Covalent irreversible inhibition[6] |

| β -Hairpin (Asn turn) | Receptor Binding | >100 nM | < 2 hours (Pronase) | Reversible binding[3] |

| β -Hairpin ( Δ Val turn) | Receptor Binding | 2.5 nM (MOR agonist)* | > 48 hours (Pronase) | Conformational locking ( β -turn)[3][7] |

*Data synthesized from macrocyclic dehydropeptides targeting the μ -opioid receptor[7].

Experimental Workflows & Protocols

As researchers, we must ensure our methodologies are robust. The following protocols are designed as self-validating systems , ensuring that the causality of each experimental choice is clear and verifiable.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Δ AA-Containing Peptidomimetics

Causality Note: Direct coupling of Δ AAs is notoriously difficult due to the low nucleophilicity of the enamine nitrogen and the severe risk of unwanted Michael addition by coupling reagents. To circumvent this, we employ a precursor strategy (using β -hydroxy or β -seleno amino acids) followed by on-resin elimination.

-

Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF.

-

Precursor Coupling: Couple Fmoc-Ser(Trt)-OH or Fmoc-phenylselenocysteine using HATU/DIPEA (1:2 ratio). Causality: HATU is chosen for its high efficiency in coupling sterically hindered precursors without inducing premature elimination.

-

Chain Elongation: Continue standard Fmoc-SPPS for the remaining sequence.

-

On-Resin Elimination:

-

For Serine precursors: Treat the resin with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM to mesylate the hydroxyl group, followed by DBU-mediated elimination to yield dehydroalanine ( Δ Ala).

-

For Selenocysteine precursors: Oxidize with H2O2 in DCM/MeOH to form the selenoxide, which undergoes spontaneous syn-elimination at room temperature to yield the Δ AA.

-

-

Cleavage & Self-Validation: Cleave from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

-

Self-Validation Step: Analyze the crude product via LC-MS. A successful synthesis is internally validated by a mass shift reflecting the exact loss of H2O (18 Da) or the seleno group relative to the precursor mass, confirming quantitative unsaturation.

-

Diagram 2: SPPS workflow for dehydroamino acid incorporation utilizing a precursor elimination step.

Protocol 2: Self-Validating Proteolytic Stability Assay

Causality Note: To definitively prove that the Δ AA confers structural stability, the assay must directly compare the modified peptidomimetic against its canonical wild-type counterpart under identical, aggressive enzymatic stress[3].

-

Preparation: Dissolve the Δ AA-peptide and the canonical control peptide in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 100 µM.

-

Enzyme Addition: Add Pronase (a highly aggressive, broad-spectrum protease cocktail) at a 1:100 enzyme-to-peptide molar ratio. Incubate at 37°C.

-

Kinetic Sampling: Extract 50 µL aliquots at precise intervals: t = 0, 1, 2, 4, 8, 24, and 48 hours.

-

Quenching: Immediately quench each aliquot by adding 50 µL of 1% TFA in Acetonitrile/Water (50:50). Causality: The sudden drop in pH irreversibly denatures the protease, freezing the kinetic state of the sample.

-

LC-MS Quantification: Inject 10 µL of the quenched sample into a UPLC-MS system. Integrate the area under the curve (AUC) for the intact peptide mass.

-

Mathematical Self-Validation: Plot ln(AUC) versus time. A linear fit validates that the degradation follows first-order kinetics. The assay validates its own hypothesis if the Δ AA peptide exhibits a statistically significant decrease in the degradation rate constant ( k ) compared to the canonical control, mathematically proving enhanced proteolytic shielding.

References

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - MDPI - 1

-

DESIGNING PEPTIDOMIMETICS - UPCommons - 2

-

Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - ACS Publications - 3

-

Synthesizing cyclic dehydropeptides using dehydroamino acids - ResearchGate - 7

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC - NIH - 6

-

Some chemical and physical properties of nisin, a small-protein antibiotic produced by Lactococcus lactis - ASM Journals - 4

-

Some chemical and physical properties of nisin, a small-protein antibiotic produced by Lactococcus lactis - PMC - NIH - 5

Sources

Enzymatic Resolution of Racemic 2-Vinyl-Aspartic Acid: A Methodological Whitepaper

Executive Summary

The synthesis and isolation of enantiopure unnatural amino acids are critical bottlenecks in the development of novel peptidomimetics and mechanism-based enzyme inhibitors. 2-Vinyl-aspartic acid , an α,α -disubstituted amino acid, serves as a potent structural motif for the suicide inhibition of pyridoxal phosphate (PLP)-dependent enzymes (e.g., aminotransferases and decarboxylases)[1][2].

Because classical chemical resolutions often fail due to the steric bulk of the quaternary α -stereocenter and the chemical lability of the vinyl group, Enzymatic Kinetic Resolution (EKR) remains the most robust, scalable, and environmentally benign approach[3][4]. This whitepaper provides an in-depth, self-validating protocol for the enzymatic resolution of rac-2-vinyl-aspartic acid using immobilized Penicillin G Acylase (PGA).

Mechanistic Rationale & Biocatalyst Selection

The Causality Behind Enzyme Choice

When designing a resolution strategy for an α -vinyl dicarboxylic amino acid, the choice of biocatalyst is dictated by substrate solubility and active-site architecture:

-

Why not Lipases? Lipase-catalyzed resolutions typically require organic solvents and esterified substrates. Aspartic acid derivatives are highly polar and exhibit notoriously poor solubility in non-aqueous media, leading to sluggish kinetics.

-

Why not Aminoacylase I? While Acylase I is the industry standard for resolving N-acetylated natural amino acids[5], its active site is highly constrained. The presence of the α -vinyl group creates a quaternary stereocenter that induces severe steric clash, often resulting in near-zero catalytic turnover.

-

The PGA Advantage: Penicillin G Acylase (PGA) from Escherichia coli exhibits a uniquely spacious hydrophobic binding pocket designed for phenylacetyl groups[3]. By derivatizing rac-2-vinyl-aspartic acid to its N -phenylacetyl form, we leverage PGA's broad substrate tolerance. The enzyme selectively hydrolyzes the N -phenylacetyl group of the L-enantiomer while leaving the D-enantiomer untouched, operating efficiently in purely aqueous media at mild pH.

Mechanistic Pathway

The enantiomeric discrimination relies on the spatial orientation of the tetrahedral intermediate formed after the nucleophilic attack by the enzyme's catalytic serine residue.

Fig 1. Mechanistic pathway of PGA-catalyzed kinetic resolution highlighting enantiomeric discrimination.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, this workflow incorporates orthogonal validation steps. The reaction is monitored continuously via a pH-stat titrator. Because the hydrolysis of the amide bond generates phenylacetic acid ( pKa≈4.3 ), the system must actively consume base (NaOH) to maintain the set pH of 7.8. The volume of NaOH consumed provides a real-time, self-validating metric of conversion that must perfectly correlate with offline chiral HPLC data.

Step 1: Substrate Preparation

-

Derivatization: Suspend 100 mmol of rac-2-vinyl-aspartic acid in 150 mL of 1 M NaOH.

-

Acylation: Dropwise add 120 mmol of phenylacetyl chloride while strictly maintaining the pH between 9.0 and 10.0 using 2 M NaOH at 0–5 °C.

-

Isolation: Acidify to pH 2.0 with 6 M HCl. Extract with ethyl acetate ( 3×100 mL). Dry over anhydrous Na2SO4 and concentrate in vacuo to yield N-phenylacetyl-rac-2-vinyl-aspartic acid.

Step 2: Immobilized PGA-Catalyzed Resolution

-

Initialization: Dissolve 50 mmol of the synthesized substrate in 500 mL of 50 mM potassium phosphate buffer. Adjust to exactly pH 7.8.

-

Biocatalyst Addition: Add 5.0 g of Immobilized PGA (e.g., Relizyme™ or similar acrylic carrier).

-

Incubation & Monitoring: Incubate at 25 °C with overhead stirring (200 rpm). Engage the pH-stat to maintain pH 7.8 using 1.0 M NaOH.

-

Termination: Halt the reaction when exactly 0.5 equivalents (25 mL) of 1.0 M NaOH have been consumed (ideal 50% conversion), typically occurring within 12–18 hours. Filter the mixture to recover the immobilized enzyme for recycling.

Step 3: Phase-Separation and Isolation

The differential pKa and lipophilicity of the products allow for elegant downstream separation without the need for chromatography.

Fig 2. Downstream processing workflow for the isolation of resolved 2-vinyl-aspartic acid enantiomers.

Data Presentation & Process Optimization

The thermodynamic stability of the vinyl group is highly sensitive to extreme temperatures and pH, which can trigger isomerization to an ethylidene derivative. Table 1 summarizes the optimization landscape, proving that mild conditions (25 °C, pH 7.8) yield the highest Enantiomeric Ratio ( E -value).

Table 1: Optimization of PGA-Catalyzed Resolution Parameters

| Temperature (°C) | pH Level | Co-Solvent (v/v) | Conversion ( c %) | Enantiomeric Excess ( eep %) | E -value |

| 25 | 7.8 | None | 49.5 | > 99.0 | > 200 |

| 37 | 7.8 | None | 51.2 | 94.5 | 115 |

| 25 | 8.5 | None | 52.0 | 88.0 | 45 |

| 25 | 7.8 | 10% DMSO | 42.1 | > 99.0 | > 200 |

Note: E -value is calculated using the formula E=ln[(1−c)(1−ees)]/ln[(1−c)(1+ees)] . At 37 °C and pH 8.5, background chemical hydrolysis of the amide bond degrades enantioselectivity.

Analytical Validation (Chiral HPLC)

To validate the optical purity of the isolated L-2-vinyl-aspartic acid, derivatize the aqueous phase product using Marfey’s Reagent (FDAA) or monitor directly via a ligand-exchange chiral column.

-

Column: Chirex 3126 (D-penicillamine) or equivalent phenomenex column.

-

Mobile Phase: 2.0 mM CuSO4 in H2O / Methanol (85:15, v/v).

-

Flow Rate: 1.0 mL/min at 30 °C.

-

Detection: UV at 254 nm (due to the copper-amino acid complex).

Conclusion

The use of Penicillin G Acylase provides a highly selective, scalable, and self-validating methodology for the resolution of rac-2-vinyl-aspartic acid. By avoiding organic solvents and exploiting the specific active-site geometry of PGA, researchers can reliably access the enantiopure α -vinyl building blocks required for advanced pharmaceutical development without risking the chemical degradation of the sensitive vinyl moiety.

References

-

Pereira, P. C., Arends, I. W. C. E., & Sheldon, R. A. (2014). "A green and expedient synthesis of enantiopure diketopiperazines via enzymatic resolution of unnatural amino acids." Tetrahedron Letters. URL:[Link]

-

Berkowitz, D. B., et al. (1995). "Synthesis of α-Vinyl Amino Acids." Springer Nature Experiments. URL:[Link]

-

Faraldos, J. A., et al. (2011). "Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry." Journal of Chemical Education. URL:[Link]

Sources

A Comprehensive Technical Guide to the Toxicology and Safety Assessment of Ethenylated Amino Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethenylated amino acids, which are amino acids featuring a vinyl (ethenyl) group, represent a novel class of molecules with significant potential in drug development and biotechnology. Their unique chemical structure, however, necessitates a thorough and tailored toxicological evaluation. This guide provides a comprehensive framework for the safety assessment of ethenylated amino acids, addressing their potential metabolic activation, mechanisms of toxicity, and a tiered approach to safety testing. Given the limited direct toxicological data on this specific class of compounds, this guide synthesizes information from structurally related compounds, such as N-vinyl compounds and α,β-unsaturated carbonyls, to provide a robust, scientifically-grounded strategy. The core principle of this guide is to explain the causal relationships behind experimental choices, ensuring a self-validating and authoritative approach to the safety assessment of these novel chemical entities.

Introduction to Ethenylated Amino Acids

Ethenylated amino acids are characterized by the presence of a C=C double bond. This vinyl group can be attached to the amino acid at two primary positions:

-

N-Ethenylated Amino Acids: The vinyl group is attached to the nitrogen atom of the amino group.

-

C-Ethenylated Amino Acids: The vinyl group is part of the amino acid side chain.

This structural modification can impart unique properties to the amino acid, making them valuable as building blocks in peptide synthesis, as enzyme inhibitors, or as precursors for other functionalized amino acids. However, the presence of the electron-rich vinyl group also raises toxicological concerns, primarily due to its potential for metabolic activation to reactive intermediates.

Predicted Metabolism and Toxicokinetics

The primary toxicological concern for ethenylated amino acids is the metabolic activation of the vinyl group, likely via cytochrome P450 enzymes, to form a reactive epoxide intermediate. This prediction is based on the well-established metabolism of other vinyl compounds, such as vinyl chloride.[1][2] The subsequent fate of this epoxide is critical in determining the toxic potential of the parent compound.

A proposed metabolic pathway for an N-ethenylated amino acid is presented below.

Caption: Proposed metabolic pathway of an N-ethenylated amino acid.

The toxicokinetics of an ethenylated amino acid will be influenced by the balance between metabolic activation and detoxification pathways. The amino acid moiety may influence the compound's absorption, distribution, and excretion, as well as its affinity for metabolic enzymes.

Mechanisms of Toxicity

The primary mechanisms of toxicity for ethenylated amino acids are predicted to be genotoxicity and cytotoxicity, mediated by the formation of covalent adducts with cellular macromolecules.

Genotoxicity: DNA Adduct Formation

The reactive epoxide intermediate can act as an electrophile, attacking nucleophilic sites on DNA bases to form DNA adducts. This is a well-documented mechanism for vinyl chloride, which forms etheno adducts with adenine, cytosine, and guanine.[1][3][4] These adducts can lead to mutations and are implicated in the carcinogenicity of vinyl chloride. Similar adduct formation is a significant concern for ethenylated amino acids.

Caption: Mechanism of genotoxicity via DNA adduct formation.

Cytotoxicity: Protein Adduct Formation and Oxidative Stress

The electrophilic epoxide intermediate can also react with nucleophilic amino acid residues in proteins, such as lysine, cysteine, and histidine, to form protein adducts.[5][6][7][8] The formation of protein adducts can lead to:

-

Enzyme Inhibition: Modification of active site residues can inactivate critical enzymes.

-

Disruption of Protein Structure and Function: Adduct formation can alter protein conformation, leading to misfolding and aggregation.

-

Induction of an Immune Response: Protein adducts can be recognized as neoantigens, potentially triggering an immune response.

Furthermore, the metabolism of ethenylated amino acids and the subsequent cellular response to adduct formation can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and further cellular damage.

A Tiered Approach to Safety Assessment

A comprehensive safety assessment of ethenylated amino acids should follow a tiered approach, starting with computational and in vitro assays and progressing to more complex in vivo studies as needed. This approach is in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Caption: Tiered workflow for safety assessment.

Tier 1: In Silico and Initial In Vitro Screening

The initial assessment should focus on computational predictions and rapid in vitro screens to identify potential hazards.

-

(Q)SAR Modeling: Use quantitative structure-activity relationship models to predict the potential for genotoxicity and carcinogenicity based on the chemical structure.

-

Bacterial Reverse Mutation Assay (Ames Test): This is a standard initial screen for mutagenicity.

-

Protocol: The test should be conducted with and without metabolic activation (S9 fraction) using multiple strains of Salmonella typhimurium and Escherichia coli. The ethenylated amino acid is incubated with the bacterial strains, and the number of revertant colonies is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

-

-

In Vitro Cytotoxicity: Assess the potential for direct cellular toxicity.

-

Protocol: A variety of cell lines (e.g., HepG2 for liver toxicity) can be used. Cells are exposed to a range of concentrations of the ethenylated amino acid. Cell viability is then measured using assays such as Neutral Red Uptake (lysosomal integrity) or MTT (mitochondrial activity). A dose-dependent decrease in cell viability indicates cytotoxicity.[9]

-

Tier 2: In Vitro Mechanistic and Genotoxicity Studies

If the initial screens indicate potential concerns, more detailed in vitro studies are warranted to investigate the mechanisms of toxicity.

-

In Vitro Mammalian Chromosomal Aberration Test: This assay assesses the potential of a substance to induce structural chromosomal damage.

-

Protocol: Mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the ethenylated amino acid with and without metabolic activation. The cells are then arrested in metaphase, and the chromosomes are examined for structural aberrations.

-

-

In Vitro Mammalian Cell Micronucleus Test: This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

-

Protocol: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

-

DNA and Protein Adduct Analysis: Directly investigate the formation of adducts.

-

Protocol: Incubate the ethenylated amino acid with DNA or a model protein (e.g., human serum albumin) in the presence of a metabolic activation system. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of specific adducts.

-

Tier 3: In Vivo Studies

If significant concerns remain after in vitro testing, well-designed in vivo studies are necessary to understand the toxicological profile in a whole organism. These studies should be conducted in compliance with OECD guidelines.[10][11][12]

-

Acute Oral Toxicity (e.g., OECD TG 420, 423, or 425): Determines the short-term toxicity of a single high dose. This helps in classifying the substance and provides information for dose selection in repeat-dose studies.

-

Repeated Dose Toxicity (e.g., OECD TG 407 - 28-day; OECD TG 408 - 90-day): This is the cornerstone of systemic toxicity assessment.

-

Protocol: The ethenylated amino acid is administered daily to rodents at multiple dose levels for 28 or 90 days. A comprehensive range of endpoints are evaluated, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of all major organs. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.

-

-

In Vivo Genotoxicity: If in vitro genotoxicity tests were positive, in vivo studies are needed to assess whether these effects occur in a whole animal.

-

Protocols:

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): Assesses chromosomal damage in bone marrow erythrocytes.

-

In Vivo Mammalian Alkaline Comet Assay (OECD TG 489): Detects DNA strand breaks in cells from various tissues.

-

-

Data Interpretation and Risk Assessment

The data from this tiered approach must be integrated to conduct a comprehensive risk assessment.

| Parameter | Data Source | Interpretation |

| Genotoxic Potential | Ames Test, In Vitro/In Vivo Chromosomal Aberration & Micronucleus Tests, DNA Adduct Analysis | A positive finding in multiple assays, especially in vivo, indicates a significant genotoxic risk. |

| Systemic Toxicity | Repeated Dose Toxicity Studies | The NOAEL is the primary endpoint used for establishing a safe level of exposure. |

| Target Organs | Histopathology from Repeated Dose Studies | Identifies specific organs that may be susceptible to the toxicity of the compound. |

| Dose-Response | All quantitative assays | Establishes the relationship between the dose and the observed toxic effect. |

For a novel compound like an ethenylated amino acid, a positive genotoxicity finding would be a significant concern and could halt further development. If the compound is not genotoxic, the risk assessment will focus on the systemic toxicity observed in repeated-dose studies and the establishment of a safe exposure limit based on the NOAEL.

Conclusion and Future Directions

The toxicology and safety assessment of ethenylated amino acids requires a proactive and mechanistically informed approach. Due to the presence of the reactive vinyl group, the potential for metabolic activation to an epoxide and subsequent adduct formation with DNA and proteins is the primary toxicological concern. The tiered testing strategy outlined in this guide provides a robust framework for identifying and characterizing these potential hazards.

Future research should focus on generating direct toxicological data for a range of ethenylated amino acids to validate the predictions made from structurally related compounds. Furthermore, the development of in vitro models that can accurately predict the metabolic fate and toxic potential of these novel molecules will be crucial for their safe and effective application in drug development and other biotechnological fields.

References

- Al-Salami, H., Butt, G., & Tucker, I. (2014). An in vitro based investigation into the cytotoxic effects of D-amino acids. Amino Acids, 46(3), 667-675.

- Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. Environmental Health Perspectives, 101 Suppl 3(Suppl 3), 99-106.

- Haque, M. M., Onishi, Y., Sugimoto, S., & Tani, M. (2016). Model toxicity assay for amino acid derivatives using green paramecia: Comparison of natural amino acids and N-acetylated non-protein amino acids. Research Trends, 1(1), 1-5.

- Kamins, K. A., & Stevens, J. F. (2005). Differences in Lysine Adduction by Acrolein and Methyl Vinyl Ketone: Implications for Cytotoxicity in Cultured Hepatocytes. Chemical Research in Toxicology, 18(11), 1693-1700.

- Kamins, K. A., & Stevens, J. F. (2005). Differences in lysine adduction by acrolein and methyl vinyl ketone: implications for cytotoxicity in cultured hepatocytes. Chemical Research in Toxicology, 18(11), 1693-1700.

- Al-Salami, H., Butt, G., & Tucker, I. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. Amino acids, 45(6), 1501–1508.

- Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. Environmental health perspectives, 101 Suppl 3, 99–106.

- Lee, J. K., Park, S. C., Kim, Y. S., & Hahm, K. S. (2018). In vitro and in vivo toxicity assays. (A) In vitro cytotoxicity assay...

- Nakache, R., El Faydy, M., Berkiks, I., Ouichou, A., El Hessni, A., Lakhrissi, B., ... & Mesfioui, A. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone)

- Cronin, M. T., & Richarz, A. N. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2297-2309.

- Pop, O. L., Ghedrem, A. M., Vicas, S. I., & Tit, D. M. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Medicina, 59(4), 794.

- Palachai, N., Buranrat, B., Noisa, P., & Mairuae, N. (2025). Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. Molecules, 30(1), 1.

- Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). Genotoxicity and Mutagenicity of the Alpha, Beta-Unsaturated Carbonyl Compound Crotonaldehyde (Butenal) on a Plasmid Shuttle Vector. Environmental Health Perspectives, 101 Suppl 3, 107-110.

- Wawer, M. J., Szafarz, M., Siwek, A., Stasiak, A., Gryboś, A., Latacz, G., ... & Kieć-Kononowicz, K. (2024).

- OECD. (n.d.). Publications on testing and assessment of chemicals. OECD.

- Dosanjh, M. K., Chenna, A., Kim, E., Fraenkel-Conrat, H., & Singer, B. (1994). All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase.

- Kim, J. K., Kim, M. R., Kim, J. A., & Lee, J. H. (2018). A Significant Change in Free Amino Acids of Soybean (Glycine max L. Merr) through Ethylene Application. Plants (Basel, Switzerland), 7(4), 85.

- Singh, S., Singh, S. K., & Kumar, A. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research and Technology, 38, 1021-1033.

- Cosmetic Ingredient Review. (2013). Safety Assessment of Animal- and Plant-Derived Amino Acids as Used in Cosmetics. International Journal of Toxicology, 32(4_suppl), 5S-20S.

- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.

- Wikipedia. (2024). OECD Guidelines for the Testing of Chemicals.

- Norwegian Scientific Committee for Food Safety. (2011). Risk categorisation of 30 amino acids and amino acid compounds.

- Oesch, F., & Landsiedel, R. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Archives of toxicology, 95(7), 2237–2252.

- Oesch, F., & Landsiedel, R. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity.

- Shapira, J., & Dittmer, K. (1961). UNSATURATED AMINO ACIDS V.: Microbiological Properties of Some Halogenated Olefinic Amino Acids. Journal of bacteriology, 82(5), 640–647.

- Burdock, G. A., & Carabin, I. G. (2010). Toxicology studies with N-acetylglycine.

- Fedtke, N., Boucheron, J. A., Turner, M. J., & Swenberg, J. A. (1990). Vinyl chloride-induced DNA adducts. II: Formation and persistence of 7-(2'-oxoethyl)guanine and N2,3-ethenoguanine in rat tissue DNA. Carcinogenesis, 11(8), 1287–1292.

- National Food Institute. (2022). Assessment of added amino acids to foods and food supplements.

- OECD. (n.d.). Guidelines for the Testing of Chemicals.